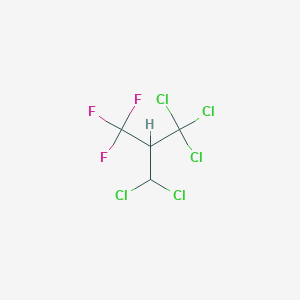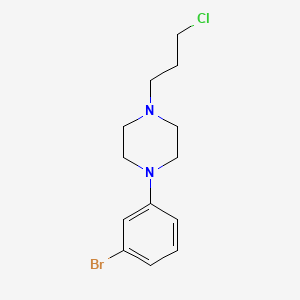
Crotonophenone, 4'-nitro-4,4,4-trifluoro-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one is a synthetic organic compound characterized by the presence of a nitrophenyl group and multiple trifluoromethyl groups
Métodos De Preparación
The synthesis of 1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one typically involves the reaction of 4-nitrobenzaldehyde with trifluoromethyl ketones under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents such as potassium permanganate.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s derivatives have potential applications in the development of pharmaceuticals and agrochemicals. The nitrophenyl group is known for its biological activity, making it a valuable scaffold in drug discovery.
Medicine: Research into the compound’s biological activity has shown potential for developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and electrostatic interactions with active sites, while the trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one include:
4-Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different substituents, such as 4-nitrophenyl acetate or 4-nitrophenyl phosphate.
Trifluoromethyl ketones: Compounds with trifluoromethyl groups and ketone functionalities, such as trifluoroacetophenone or trifluoromethyl benzophenone.
The uniqueness of 1-(4-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one lies in the combination of both nitrophenyl and trifluoromethyl groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
35443-90-4 |
|---|---|
Fórmula molecular |
C11H5F6NO3 |
Peso molecular |
313.15 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-1-(4-nitrophenyl)-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C11H5F6NO3/c12-10(13,14)9(11(15,16)17)5-8(19)6-1-3-7(4-2-6)18(20)21/h1-5H |
Clave InChI |
UVIHANWKDUFDPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)


![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)




![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)
![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)




